[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate
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Overview
Description
[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its long hydrocarbon chains and the presence of both amide and phosphate functional groups, making it a molecule of interest in biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate typically involves multiple steps, starting with the preparation of the amide and hydroxyl functional groups. The process often includes:
Amidation Reaction: The initial step involves the reaction of hexadecanoic acid with an appropriate amine to form the hexadecanoylamino group.
Phosphorylation: The final step involves the phosphorylation of the hydroxyl group to form the dihydrogen phosphate ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the double bond, to form saturated derivatives.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing double bonds.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
Scientific Research Applications
[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Plays a role in cell membrane studies due to its amphiphilic nature, mimicking phospholipids.
Medicine: Investigated for its potential in drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which [(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate exerts its effects involves interactions with biological membranes and enzymes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can act as a substrate or inhibitor for specific enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phosphatidylserine: Another phospholipid with similar structural features but different functional groups.
Sphingomyelin: Contains a sphingosine backbone instead of the glycerol backbone found in [(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate.
Lysophosphatidic Acid: Lacks the long hydrocarbon chains present in the compound of interest.
Uniqueness
This compound is unique due to its specific combination of functional groups and long hydrocarbon chains, which confer distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C34H68NO6P |
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Molecular Weight |
617.9 g/mol |
IUPAC Name |
[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C34H68NO6P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(36)32(31-41-42(38,39)40)35-34(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36H,3-26,28,30-31H2,1-2H3,(H,35,37)(H2,38,39,40)/b29-27+/t32-,33+/m0/s1 |
InChI Key |
UNRULDRRONAKLU-TURZORIXSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCCCCCCCCCCCC)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCCCCCCCCCCCC)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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